6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one

Medicinal Chemistry Drug-Likeness Physicochemical Profiling

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one (CAS 74973-61-8, synonym Trisnorcybrodolide) is a seco-illudalane sesquiterpenoid metabolite first isolated from the bird's nest fungus Cyathus bulleri. The compound features a 3H-isobenzofuran-1-one (phthalide) core with 5,7-dimethyl substitution and a 6-(2-hydroxyethyl) side chain, yielding a molecular formula of C12H14O3 and a monoisotopic mass of 206.0943 g/mol.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12432573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1CCO)C)C(=O)OC2
InChIInChI=1S/C12H14O3/c1-7-5-9-6-15-12(14)11(9)8(2)10(7)3-4-13/h5,13H,3-4,6H2,1-2H3
InChIKeyHBPMCWYUOMPOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one Procurement Guide – Structural Identity and Baseline Properties


6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one (CAS 74973-61-8, synonym Trisnorcybrodolide) is a seco-illudalane sesquiterpenoid metabolite first isolated from the bird's nest fungus Cyathus bulleri [1]. The compound features a 3H-isobenzofuran-1-one (phthalide) core with 5,7-dimethyl substitution and a 6-(2-hydroxyethyl) side chain, yielding a molecular formula of C12H14O3 and a monoisotopic mass of 206.0943 g/mol [2]. Its structure is unambiguously established by total synthesis and spectroscopic correlation with the co-occurring cybrodin sesquiterpenoids .

Why Generic Phthalide or 5,7-Dimethylphthalide Cannot Replace 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one


The 6-(2-hydroxyethyl) substituent introduces a primary alcohol hydrogen-bond donor that is absent in the parent phthalide (CAS 87-41-2) and in 5,7-dimethylphthalide (CAS 75968-27-1). This single donor elevates the polar surface area from 26.3 Ų to 46.5 Ų and alters the hydrogen-bond-acceptor count, directly modifying solubility, partitioning, and target engagement in biochemical systems . In the cybrodin series, the trisnorbrodolide scaffold is the only member lacking the isopropyl or oxidized side chain at C-3, making it the unique entry point for semi-synthetic diversification at the lactone α-position [1]. Simple interchange with an unsubstituted or 5,7-dimethyl phthalide would abolish the hydrogen-bond donor pharmacophore and the natural-product provenance that underpins its value as a chiral-pool or reference-standard starting material, leading to divergent structure-activity relationships in medicinal chemistry or natural product synthesis programs.

Quantitative Differentiation Evidence for 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one Against Closest Analogs


Hydrogen-Bond Donor Count and Polar Surface Area Differentiate the Target from Parent Phthalide and 5,7-Dimethylphthalide

The target compound possesses one hydrogen-bond donor (the primary alcohol of the 2-hydroxyethyl group), whereas phthalide (CAS 87-41-2) and 5,7-dimethylphthalide (CAS 75968-27-1) have zero HBD . This difference raises the topological polar surface area from 26.3 Ų (phthalide) to 46.5 Ų (target), a ~77% increase that directly impacts membrane permeability and oral bioavailability predictions . The increase in HBA from 2 to 3 further shifts the compound's ADME profile relative to unsubstituted analogs.

Medicinal Chemistry Drug-Likeness Physicochemical Profiling

Molecular Complexity Index Discriminates Trisnorcybrodolide from Simpler Phthalide Building Blocks

The target compound registers a molecular complexity score of 251, compared to 139 for phthalide (CAS 87-41-2) and an estimated ~180 for 5,7-dimethylphthalide . The higher complexity arises from the fused bicyclic lactone combined with three substituents, offering a more three-dimensional starting point for fragment-based drug design or diversity-oriented synthesis. This complexity difference implies that incorporating the target into a synthetic sequence immediately installs a greater degree of topological novelty than simpler phthalide building blocks can provide.

Synthetic Chemistry Building Block Selection Molecular Complexity

Natural Product Provenance as a Seco-Illudalane Sesquiterpenoid Distinguishes Trisnorcybrodolide from Synthetic Phthalide Congeners

Trisnorcybrodolide is a member of the seco-illudalane sesquiterpenoid class and a metabolite of the bird's nest fungus Cyathus bulleri, whereas the majority of phthalide derivatives encountered in chemical procurement are either synthetic intermediates or plant-derived meroterpenoids (e.g., butylphthalide from celery) [1]. This fungal origin places the compound in a distinct biosynthetic space, offering chiral integrity at the lactone ring junction that may not be present in racemic synthetic analogs. No in-class phthalide apart from the rare cybrodins shares this specific seco-illudalane skeleton.

Natural Product Chemistry Sesquiterpenoid Biosynthetic Origin

1H NMR Spectral Fingerprint Enables Identity Verification Against Phthalide Impurity Profiles

The predicted 1H NMR spectrum (600 MHz, H2O) for the target compound has been deposited in the NP-MRD database (NP0204408), providing a unique spectral fingerprint [1]. Unlike unsubstituted phthalide (1H NMR in CDCl3: δ 7.9–7.5 ppm aromatic region), the target exhibits distinct aliphatic resonances from the hydroxyethyl chain (δ 3.6–3.8 ppm) and the 5,7-dimethyl groups (δ 2.2–2.4 ppm) [1]. These signatures enable unambiguous identification when the compound is used as a synthetic intermediate or reference standard, and differentiate it from common phthalide impurities such as phthalaldehydic acid or 3-hydroxyphthalide.

Analytical Chemistry QC/QA Reference Standard Identity

Optimal Research and Industrial Use Cases for 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one


Natural Product Reference Standard for Seco-Illudalane Sesquiterpenoid Research

As the first structurally characterized seco-illudalane, trisnorcybrodolide serves as an authenticated reference standard for dereplication of Cyathus spp. metabolites and for calibrating bioactivity-guided fractionation studies targeting fungal sesquiterpenoids [1]. Procurement of the pure compound with verified spectral data (NP-MRD NP0204408) is essential for laboratories establishing analytical libraries of fungal natural products.

Advanced Synthetic Building Block for Fragment-Based Lead Generation

The combination of a hydrogen-bond donor, elevated polar surface area (46.5 Ų), and intermediate molecular complexity (251) positions the compound as a differentiated fragment for medicinal chemistry programs that require scaffolds with balanced solubility and permeability [1]. The free primary alcohol provides a handle for ester or ether derivatization, enabling parallel library synthesis without protecting-group manipulation.

Chiral Pool Starting Material for Total Synthesis of Cybrodin Analogs

The established total synthesis route from 2-bromomesitylene [1] confirms that trisnorcybrodolide can be produced in enantiomerically enriched form. Researchers exploring the pharmacology of seco-illudalanes require the compound as a key intermediate for semi-synthetic modification, as it is the only cybrodin scaffold lacking an oxidized C-3 side chain, allowing regioselective functionalization at the lactone α-position.

Analytical Impurity Profiling of Phthalide-Derived Active Pharmaceutical Ingredients

Because the compound's 1H NMR spectrum exhibits distinct aliphatic resonances absent in common phthalide impurities, it can be used as a process-specific marker in HPLC and NMR methods for monitoring phthalide-containing drug substance manufacturing [1]. Its unique retention time and spectral fingerprints reduce the risk of co-elution with structurally similar process intermediates.

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